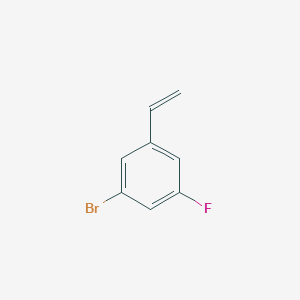
1-Boc-3-(méthoxy)azétidine
Vue d'ensemble
Description
1-Boc-3-(methoxy)azetidine is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as tert-butyl 3-methoxyazetidine-1-carboxylate and has a molecular weight of 187.24 g/mol . It is used in the synthesis of antibody-drug conjugates (ADCs) and can be readily functionalized via enolization at the 3-position .
Synthesis Analysis
The synthesis of azetidines has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 1-Boc-3-(methoxy)azetidine is1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)OC . The compound has a topological polar surface area of 38.8 Ų and a complexity of 192 . Chemical Reactions Analysis
The synthesis of azetidines involves intermolecular [2+2] photocycloadditions . This method is powerful for the synthesis of highly strained, four-membered rings .Physical and Chemical Properties Analysis
1-Boc-3-(methoxy)azetidine has a molecular weight of 187.24 g/mol . It has a XLogP3-AA of 0.8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 187.12084340 g/mol . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
Synthèse d'azétidines fonctionnalisées
Le composé est utilisé dans la réaction d'aza Paternò–Büchi, qui est l'une des méthodes les plus efficaces pour synthétiser des azétidines fonctionnalisées . Cette réaction implique une photocycloaddition [2 + 2] entre une imine et un alcène .
Synthèse organique
Le 1-Boc-azétidine-3-carboxaldéhyde, un dérivé de la 1-Boc-3-(méthoxy)azétidine, est utilisé comme matière première en synthèse organique . Il offre un moyen pratique d'introduire le cycle azétidine dans une variété de molécules organiques .
Intermédiaires pharmaceutiques
Il est également utilisé comme intermédiaire dans la production de produits pharmaceutiques . Le cycle azétidine est un motif courant dans de nombreux composés pharmaceutiques, et ce composé offre un moyen simple de l'incorporer .
Synthèse d'azaspiro[3.4]octanes
Le méthyl 1-Boc-azétidine-3-carboxylate, un autre dérivé de la this compound, est utilisé comme précurseur pour la synthèse d'azaspiro[3.4]octanes . Ce substrat peut être facilement fonctionnalisé par énolisation en position 3 en présence de LDA .
Préparation de dérivés d'acides aminés hétérocycliques
Le composé est utilisé dans la préparation de nouveaux dérivés d'acides aminés hétérocycliques contenant des cycles azétidine . L'acétate de (N-Boc-azétidin-3-ylidène) de départ a été obtenu à partir de la (N-Boc)azétidin-3-one par la réaction de Horner–Wadsworth–Emmons catalysée par le DBU, suivie d'une addition aza-Michael avec des hétérocycles NH pour donner les 3-substitués 3-(acétoxymethyl)azétidines fonctionnalisées cibles .
Synthèse de nouveaux composés hétérocycliques
La synthèse et la diversification de nouveaux dérivés d'acides aminés hétérocycliques ont été réalisées par le couplage croisé de Suzuki–Miyaura à partir de l'hybride bromé pyrazole-azétidine correspondant avec des acides boroniques . Les structures des nouveaux composés hétérocycliques ont été confirmées par spectroscopie RMN 1H, 13C, 15N et 19F, ainsi que par des investigations RMN .
Mécanisme D'action
Target of Action
It is known to be a building block used in the synthesis of various complex molecules .
Mode of Action
It is used as a precursor in the synthesis of azaspiro[3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Biochemical Pathways
As a building block, it is likely involved in various biochemical reactions depending on the final compound it is used to synthesize .
Result of Action
As a building block, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
It is recommended to be stored in a sealed container in a dry room temperature environment for optimal stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Boc-3-(methoxy)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure imparts a considerable ring strain, which influences its reactivity. This strain-driven reactivity allows 1-Boc-3-(methoxy)azetidine to participate in various biochemical processes, including enzyme inhibition and activation. The compound interacts with enzymes such as proteases and esterases, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .
Cellular Effects
1-Boc-3-(methoxy)azetidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 1-Boc-3-(methoxy)azetidine can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-(methoxy)azetidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring structure allows it to bind to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 1-Boc-3-(methoxy)azetidine can interact with DNA and RNA, influencing gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of 1-Boc-3-(methoxy)azetidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and cellular effects. At higher doses, 1-Boc-3-(methoxy)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and metabolic functions .
Metabolic Pathways
1-Boc-3-(methoxy)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall activity and efficacy of 1-Boc-3-(methoxy)azetidine in biological systems. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Boc-3-(methoxy)azetidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells. Once inside, 1-Boc-3-(methoxy)azetidine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s overall activity and function within the cell .
Propriétés
IUPAC Name |
tert-butyl 3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIBVFXWKRVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623765 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429669-07-8 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


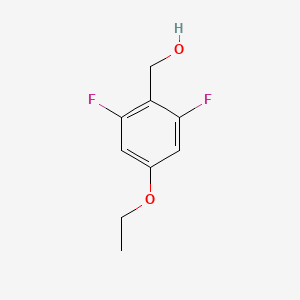
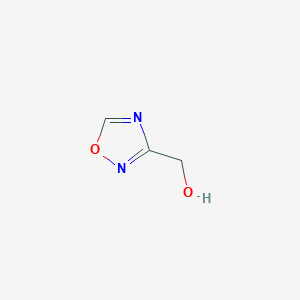
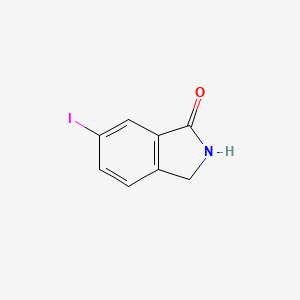
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

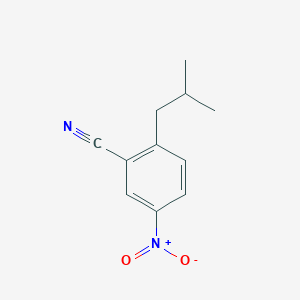
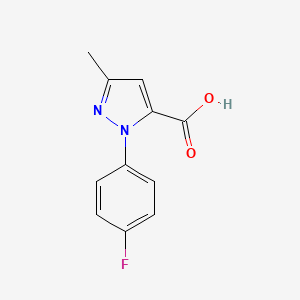

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)
